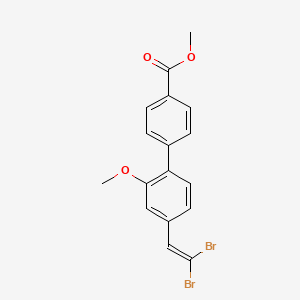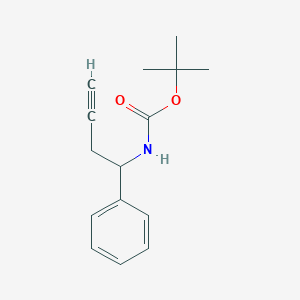![molecular formula C14H14FN3O B8309521 5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B8309521.png)
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with an aminomethyl group and a carboxylic acid group, along with a 4-fluoro-benzylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of 4-fluorobenzylamine, which can be synthesized from 4-fluorotoluene through a chlorination reaction followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial for scaling up the synthesis. The final product is typically purified using techniques like column chromatography or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 with a catalyst, LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Industry: It can be employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups . The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzylamine: A simpler compound with similar functional groups but lacking the pyridine ring.
Pyridine-2-carboxylic acid derivatives: Compounds with similar core structures but different substituents.
Benzylamine derivatives: Compounds with a benzylamine moiety but different additional functional groups.
Uniqueness
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide is unique due to its combination of a pyridine ring, aminomethyl group, carboxylic acid group, and 4-fluoro-benzylamide moiety. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H14FN3O |
|---|---|
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H14FN3O/c15-12-4-1-10(2-5-12)8-18-14(19)13-6-3-11(7-16)9-17-13/h1-6,9H,7-8,16H2,(H,18,19) |
Clave InChI |
QYAQXSDOCGAFKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)C2=NC=C(C=C2)CN)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-(3-methyl-[1,2,4]oxadiazol-5-yl)-phenol](/img/structure/B8309446.png)
![2-[2-(Dipropylaminomethyl)piperidino]ethanamine](/img/structure/B8309453.png)







![3-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)-1-(p-tolyl)-2-propyn-1-one](/img/structure/B8309510.png)
![2-[2-(4-Methylthiophenyl)ethoxy]ethanol](/img/structure/B8309522.png)

